Kobusin

Vue d'ensemble

Description

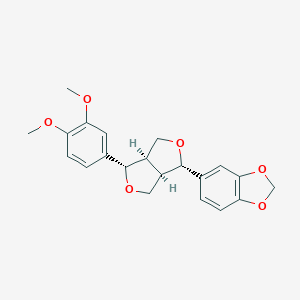

Kobusin est un composé de bisépoxylignane isolé de la plante Magnolia biondii Pamp. Il est connu pour sa capacité à moduler les fonctions des canaux chlorures, en particulier le régulateur de conductance transmembranaire de la fibrose kystique (CFTR) et les canaux chlorures activés par le calcium (CaCC). This compound a montré un potentiel dans diverses activités biologiques, notamment des effets anti-cancéreux, antidiabétiques, antimicrobiens, antiparasitaires et antihypertenseurs .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Kobusin peut être synthétisé par l'isolement à partir de sources naturelles telles que Magnolia biondii Pamp. Le processus d'isolement implique des techniques d'extraction et de purification pour obtenir le composé pur. La voie de synthèse comprend généralement l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) pour dissoudre le composé et préparer des solutions mères .

Méthodes de production industrielle : La production industrielle de this compound implique une extraction à grande échelle à partir de sources végétales suivie de processus de purification. Le composé est ensuite formulé sous différentes formes pour la recherche et les applications thérapeutiques potentielles. Le processus de production garantit une grande pureté et une grande constance du composé .

Analyse Des Réactions Chimiques

Types de réactions : Kobusin subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels dans this compound.

Substitution : this compound peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Réactifs de substitution : Halogènes, agents alkylants.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés d'époxyde, tandis que la réduction peut conduire à la formation d'alcools .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme modulateur des canaux chlorures dans diverses études chimiques.

Biologie : Investigé pour ses effets sur le transport intestinal des chlorures et la motilité gastro-intestinale.

Médecine : Applications thérapeutiques potentielles dans le traitement de maladies telles que la mucoviscidose, l'hypertension et le diabète.

Industrie : Utilisé dans le développement de produits biologiques et de médicaments à petites molécules

5. Mécanisme d'action

This compound exerce ses effets en modulant l'activité des canaux chlorures, en particulier le régulateur de conductance transmembranaire de la fibrose kystique (CFTR) et les canaux chlorures activés par le calcium (CaCC). Il active la fonction du canal CFTR et stimule les courants de court-circuit médiés par les CaCC. This compound inhibe également les courants médiés par ANO1/CaCC, ce qui contribue à son effet global sur le transport des chlorures .

Composés similaires :

Eudésmine : Un autre composé lignane avec des propriétés de modulation des canaux chlorures similaires.

Sésamine : Une furofurane lignane avec des activités biologiques comparables.

Magnoline : Connue pour ses effets inhibiteurs sur les voies NF-κB/AP-1.

Unicité de this compound : this compound est unique en raison de sa capacité spécifique à moduler à la fois les canaux chlorures CFTR et CaCC. Sa double action sur ces canaux en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles. De plus, les effets inhibiteurs de this compound sur les courants médiés par ANO1/CaCC le distinguent encore des autres composés lignanes similaires .

Applications De Recherche Scientifique

Pharmacological Properties

Kobusin exhibits several pharmacological activities, including:

- Calmodulin Inhibition : this compound acts as a calmodulin inhibitor, which plays a crucial role in cellular signaling pathways. This inhibition can affect various physiological processes, including muscle contraction and neurotransmitter release .

- Antiplasmodial Activity : Research indicates that this compound shows mild antiplasmodial activity, suggesting potential applications in treating malaria .

- Anti-inflammatory Effects : this compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), which is involved in neuroinflammatory diseases. This suggests its potential use in conditions characterized by inflammation .

- Cytotoxicity : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines, indicating its possible role in cancer therapy .

Therapeutic Applications

The therapeutic applications of this compound are primarily focused on:

- Neuro-inflammatory Diseases : Due to its ability to inhibit iNOS and exhibit anti-inflammatory properties, this compound may be beneficial in the treatment of neuro-inflammatory conditions such as multiple sclerosis and Alzheimer's disease .

- Gastrointestinal Disorders : Studies have indicated that this compound can reduce gastrointestinal motility in mice and activate chloride channels in colonic epithelia, which could have implications for treating gastrointestinal disorders like irritable bowel syndrome (IBS) .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Mécanisme D'action

Kobusin exerts its effects by modulating the activity of chloride channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR) and calcium-activated chloride channels (CaCCs). It activates CFTR channel function and stimulates CaCC-mediated short-circuit currents. This compound also inhibits ANO1/CaCC-mediated currents, which contributes to its overall effect on chloride transport .

Comparaison Avec Des Composés Similaires

Eudesmin: Another lignan compound with similar chloride channel modulating properties.

Sesamin: A furofuran lignan with comparable biological activities.

Magnolin: Known for its inhibitory effects on NF-κB/AP-1 pathways.

Uniqueness of Kobusin: this compound is unique due to its specific ability to modulate both CFTR and CaCC chloride channels. Its dual action on these channels makes it a valuable compound for research and potential therapeutic applications. Additionally, this compound’s inhibitory effects on ANO1/CaCC-mediated currents further distinguish it from other similar lignan compounds .

Activité Biologique

Kobusin, a lignan compound derived from various plant sources, particularly from the genus Magnolia, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its effects on chloride channels, anti-inflammatory properties, and potential therapeutic applications.

Overview of this compound

This compound is primarily known for its presence in Magnolia kobus and possesses a complex chemical structure that contributes to its biological effects. It is categorized under lignans, which are known for their antioxidant properties and potential health benefits.

Modulation of Chloride Channels

Recent studies have demonstrated that this compound significantly modulates chloride channel functions, particularly in the context of gastrointestinal physiology.

Key Findings:

- Activation of CFTR and CaCC Channels: this compound has been shown to activate cystic fibrosis transmembrane conductance regulator (CFTR) and calcium-activated chloride channels (CaCCs). In experiments conducted using FRT cells transfected with human CFTR cDNA, this compound increased CFTR-mediated short-circuit currents in a dose-dependent manner .

- Inhibitory Effects on ANO1 Channels: this compound also exhibited inhibitory effects on ANO1 chloride channel activities in specific cell lines, indicating its dual role in chloride channel modulation .

Table 1: Effects of this compound on Chloride Channel Activity

| Channel Type | Activity Type | IC50 Value | Experimental Model |

|---|---|---|---|

| CFTR | Activation | Not specified | FRT cells |

| CaCC | Activation | Not specified | HT-29 cells |

| ANO1 | Inhibition | 100 μM | ANO1-expressing FRT cells |

Gastrointestinal Motility

In vivo studies have indicated that this compound can influence gastrointestinal motility. In a charcoal transit study performed on mice, this compound was found to mildly reduce gastrointestinal motility, suggesting potential therapeutic implications for conditions like constipation .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests a potential application in treating inflammatory diseases.

Case Study: Inhibition of Inflammatory Markers

- A study highlighted that this compound effectively reduced levels of TNF-alpha and IL-6 in vitro, demonstrating its potential as an anti-inflammatory agent .

Potential Therapeutic Applications

Given its biological activities, this compound presents several potential therapeutic applications:

- Gastrointestinal Disorders: Due to its modulation of chloride channels and effects on motility, this compound may be beneficial in treating gastrointestinal disorders such as irritable bowel syndrome (IBS) or constipation.

- Inflammatory Conditions: Its anti-inflammatory properties could make it a candidate for therapies aimed at reducing inflammation in diseases like rheumatoid arthritis or inflammatory bowel disease (IBD).

Propriétés

IUPAC Name |

5-[(3S,3aR,6S,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3/t14-,15-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOGQCSIVCQXBT-VUEDXXQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189723 | |

| Record name | Kobusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36150-23-9 | |

| Record name | (+)-Kobusin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36150-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kobusin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036150239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kobusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KOBUSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUR4HUP6JQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.